REACTION_SMILES
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[O:1]1[CH:2]([C:11](=[O:12])[OH:13])[CH2:3][CH2:4][c:5]2[c:6]1[cH:7][cH:8][cH:9][cH:10]2.[OH2:18].[OH:14][N+:15]([O-:16])=[O:17]>>[O:1]1[CH:2]([C:11](=[O:12])[OH:13])[CH2:3][CH2:4][c:5]2[c:6]1[cH:7][cH:8][c:9]([N+:15](=[O:14])[O-:16])[cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1CCc2ccccc2O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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O=C(O)C1CCc2cc([N+](=O)[O-])ccc2O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |